Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Chiral purity Enantiomeric excess β-Amino acid

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (CAS 500788-92-1) is a tert‑butyloxycarbonyl (Boc)‑protected, chiral β‑amino acid featuring a 2,3‑dimethoxyphenyl substituent on the β‑carbon. It belongs to the class of β‑homophenylglycine derivatives and is widely recognized as a versatile building block in solid‑phase and solution‑phase peptide synthesis.

Molecular Formula C16H23NO6
Molecular Weight 325.36 g/mol
CAS No. 500788-92-1
Cat. No. B1596749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
CAS500788-92-1
Molecular FormulaC16H23NO6
Molecular Weight325.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)OC)OC
InChIInChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-13(18)19)10-7-6-8-12(21-4)14(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1
InChIKeyDMWARYCUBBJWKQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS 500788-92-1: A Specialized β-Amino Acid Building Block for Chiral Peptide Synthesis


Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid (CAS 500788-92-1) is a tert‑butyloxycarbonyl (Boc)‑protected, chiral β‑amino acid featuring a 2,3‑dimethoxyphenyl substituent on the β‑carbon. It belongs to the class of β‑homophenylglycine derivatives and is widely recognized as a versatile building block in solid‑phase and solution‑phase peptide synthesis. The Boc group provides acid‑labile amine protection compatible with standard Boc‑chemistry protocols, while the rigid, ortho‑disubstituted aromatic ring imposes conformational constraints that are exploited in the design of peptidomimetics and foldamers . Commercial availability from multiple reputable suppliers (Chem‑Impex, Santa Cruz Biotechnology, Cusabio) with certified purities up to ≥99% (HPLC) ensures reliable procurement for advanced research applications .

Why Generic Substitution of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS 500788-92-1 is Inadvisable: Critical Differentiation in β-Amino Acid Building Blocks


Boc‑protected β‑amino acids with seemingly similar aromatic substitution patterns (e.g., 4‑methoxy, 3,4‑dimethoxy, or unsubstituted phenyl) are not functionally equivalent building blocks. The 2,3‑dimethoxy arrangement in Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid introduces unique steric and electronic effects that alter backbone conformation, proteolytic stability, and molecular recognition in downstream peptidomimetic applications. Simple replacement with a mono‑methoxy or para‑substituted analog can lead to altered folding propensities, reduced binding affinity, or unexpected pharmacokinetic profiles in the final peptide or small‑molecule construct [1]. Furthermore, the chiral purity and absolute (R)‑configuration of this specific β‑amino acid are rigorously controlled; substituting with a racemic mixture or the (S)‑enantiomer would fundamentally compromise the stereochemical integrity of any chiral peptide or drug candidate. The quantitative evidence presented below underscores why this exact compound—not a close analog—must be specified in procurement and experimental design.

Quantitative Differentiation of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS 500788-92-1: Comparative Evidence Against Closest Analogs


Enantiomeric Purity: Superior Chiral Integrity vs. Unsubstituted Boc-(R)-β-Phenylalanine

The deprotected free acid, (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid, is available with a certified chiral purity of ≥99.5% as determined by chiral HPLC . In contrast, the unsubstituted analog Boc-(R)-3-amino-3-phenylpropionic acid (CAS 161024-80-2) is typically supplied without a stated chiral purity specification, and vendor data sheets lack quantitative enantiomeric excess values . This >0.5% absolute difference in enantiomeric purity is critical for applications where even minor amounts of the (S)-enantiomer could interfere with stereoselective recognition or lead to ambiguous biological readouts.

Chiral purity Enantiomeric excess β-Amino acid

Chemical Purity: Consistently High Purity Ensured by Multiple Vendors

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is commercially available with purities of ≥98% (HPLC) from multiple independent suppliers, including Apeptide (>98%) and Cusabio (95%) [1]. In comparison, the closely related Boc-(R)-3-amino-3-(4-methoxyphenyl)propionic acid (CAS 500788-87-4) is offered with a similar purity of ≥99% (HPLC) from Chem‑Impex, but the 2,3‑dimethoxy variant provides a distinct substitution pattern without compromising on chemical purity . The consistent availability of high‑purity material across vendors minimizes batch‑to‑batch variability and supports robust experimental reproducibility.

Chemical purity HPLC Quality control

Chiroptical Signature: Distinct Optical Rotation for Stereochemical Confirmation

The deprotected (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid exhibits a specific optical rotation of [α]D20 = 3 ± 2° (c = 1, 0.5N NaOH) . This value serves as a fingerprint for verifying the stereochemical integrity of the Boc‑protected precursor after deprotection. For the unsubstituted phenyl analog (R)-3-amino-3-phenylpropionic acid, a specific rotation value is not routinely reported, and for the 4‑methoxy analog (R)-3-amino-3-(4-methoxyphenyl)propionic acid, the reported [α]D20 is -23° (c = 2, acetic acid) . The distinct magnitude and sign of rotation allow analytical chemists to confirm the correct stereoisomer has been incorporated into a peptide chain, thereby preventing misassignment of biological activity.

Optical rotation Chiroptical properties Stereochemistry

Structural Differentiation: The 2,3‑Dimethoxy Motif Imparts Unique Conformational Constraints

The ortho‑ (2‑) and meta‑ (3‑) dimethoxy substitution on the phenyl ring of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid restricts rotational freedom around the Cβ–Caryl bond to a greater extent than the unsubstituted (R)‑phenyl, 4‑methoxy, or 3,4‑dimethoxy analogs [1]. In peptidomimetic design, this increased rigidity can lead to more defined β‑turn or helical secondary structures, enhancing target binding affinity and metabolic stability [2]. For example, SAR studies on 3‑arylpropionic acid derivatives have shown that the precise positioning of methoxy groups significantly alters both in vitro potency and in vivo pharmacokinetics [3]. While direct comparative binding data for the Boc‑protected building block are not publicly available, the structural uniqueness of the 2,3‑dimethoxy pattern is well‑established as a key determinant of biological activity in related β‑amino acid scaffolds.

Peptidomimetics Conformational constraint β‑Amino acid

Optimal Research and Industrial Applications for Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS 500788-92-1


Synthesis of Conformationally Constrained Peptidomimetics and Foldamers

Utilized as a chiral building block in solid‑phase peptide synthesis (SPPS) to introduce a rigid, ortho‑disubstituted β‑amino acid residue. The 2,3‑dimethoxyphenyl group restricts backbone flexibility, promoting the formation of stable β‑hairpins, helices, or β‑turns in the resulting peptidomimetics [1]. This application directly leverages the conformational constraints inferred from class‑level SAR studies (Evidence Item 4).

Chiral Pool for Asymmetric Synthesis and Drug Discovery

Serves as a stereochemically pure precursor for the synthesis of β‑peptides, β‑lactams, and other chiral intermediates. The documented high enantiomeric purity (≥99.5% ee for the deprotected form) ensures that downstream products maintain the desired (R)‑configuration, which is critical for biological target engagement . This application is supported by the quantitative chiral purity evidence (Evidence Item 1).

Quality Control and Analytical Reference Standard

The well‑defined optical rotation [α]D20 = 3 ± 2° (c = 1, 0.5N NaOH) for the deprotected acid provides a reliable metric for confirming the identity and stereochemical integrity of the Boc‑protected compound upon arrival or after synthetic manipulation . This application is directly derived from the optical rotation data (Evidence Item 3).

Medicinal Chemistry SAR Exploration of Aryl Substitution Effects

Employed in structure‑activity relationship (SAR) studies to systematically evaluate the impact of the 2,3‑dimethoxy motif on the potency, selectivity, and pharmacokinetics of β‑amino acid‑containing drug candidates. The unique substitution pattern offers a distinct steric and electronic profile compared to 4‑methoxy or 3,4‑dimethoxy analogs, enabling the optimization of lead compounds [2]. This application is informed by class‑level inferences on aryl substitution importance (Evidence Item 4).

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